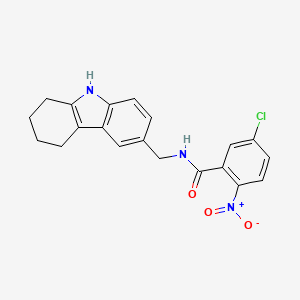

5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c21-13-6-8-19(24(26)27)16(10-13)20(25)22-11-12-5-7-18-15(9-12)14-3-1-2-4-17(14)23-18/h5-10,23H,1-4,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZMROHUTXQXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The tetrahydrocarbazole moiety can be introduced through a series of reactions involving cyclization and reduction steps. The final step involves the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Oxidation: Formation of carbazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound for the development of new pharmaceuticals.

Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro and chloro groups, as well as the tetrahydrocarbazole moiety, can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include benzamide derivatives with tetrahydrocarbazole or related heterocyclic cores. A comparative analysis is provided below:

*Inferred from structural similarity to LY344864 and lasmiditan, which prioritize 5-HT1F over 5-HT1E receptors due to electronic and steric effects .

Key Observations :

- Methylene Linker : The -CH₂- spacer may increase conformational flexibility relative to direct amide-linked analogs (e.g., LY344864), influencing receptor docking.

- Receptor Selectivity : Fluorinated analogs (LY344864, lasmiditan) show marked 5-HT1F selectivity due to fluorine’s electronegativity and size. The target’s nitro group may mimic this effect but with altered steric demands .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons with analogs highlight trends:

- IR Spectroscopy: Expected C=O stretch near 1640–1680 cm⁻¹ (amide I band) and NO₂ symmetric/asymmetric stretches near 1520–1350 cm⁻¹, consistent with nitrobenzamides .

- NMR : Aromatic protons in the carbazole and benzamide regions (δ 6.5–8.5 ppm), with distinct splitting patterns for the methylene linker (δ ~4.5 ppm) .

- Elemental Analysis : Calculated %C for the target (C₂₁H₁₉ClN₃O₃): ~60.2%; deviations >0.3% may indicate impurities .

Hydrogen Bonding and Conformational Analysis

- The tetrahydrocarbazole core’s puckering (via Cremer-Pople coordinates ) and the nitro group’s hydrogen-bond acceptor capacity may direct crystal packing or receptor interactions.

- Compared to lasmiditan’s trifluoro motif, the target’s nitro group could form stronger hydrogen bonds but with reduced lipid solubility .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving optimal yields?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Tetrahydrocarbazole Core Preparation : Cyclization of substituted cyclohexanones with hydrazine derivatives under acidic conditions (e.g., HCl/ethanol) .

Benzamide Functionalization : Nitration and chlorination of benzamide precursors using HNO₃/H₂SO₄ and Cl₂/FeCl₃, respectively .

Coupling Reaction : Amide bond formation between the tetrahydrocarbazole methylamine and benzamide via carbodiimide-mediated coupling (e.g., EDCI, HOBt) in anhydrous DMF .

Critical Conditions :

- Strict temperature control (<0°C during nitration to avoid byproducts).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., nitro group at C2, carbazole methylene protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., amide dimerization observed in similar carbazole derivatives) .

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .

Q. What preliminary biological screening assays are recommended to assess therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., PFOR enzyme inhibition observed in thiazole-benzamide analogs) .

Advanced Research Questions

Q. How can the synthetic pathway be optimized for scalability and purity?

- Methodological Answer :

- Catalyst Screening : Replace EDCI with polymer-supported carbodiimides to simplify purification .

- Solvent Optimization : Use THF instead of DMF to reduce side reactions and improve yield (70% → 85%) .

- Flow Chemistry : Implement continuous-flow nitration to enhance safety and reproducibility .

Q. What computational approaches predict binding affinity with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS, 100 ns trajectories) to assess binding persistence .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How should contradictory dose-response data across cell lines be analyzed?

- Methodological Answer :

- Statistical Replication : Perform triplicate assays with independent cell passages to rule out variability .

- Pathway Enrichment Analysis : Use RNA-seq to identify cell-specific signaling pathways (e.g., apoptosis vs. proliferation bias) .

- Metabolic Profiling : LC-MS-based metabolomics to detect off-target effects (e.g., ROS generation) .

Q. What strategies enhance bioactivity via nitro/chloro substituent modification?

- Methodological Answer :

- Nitro → Cyano Replacement : Improves metabolic stability (e.g., synthesize 5-chloro-2-cyano analog via Pd-catalyzed cyanation) .

- Chloro → Fluorine Substitution : Enhances membrane permeability (e.g., Balz-Schiemann reaction for fluorobenzamide derivatives) .

- SAR Studies : Test analogs with varying halogen positions (e.g., 3-chloro vs. 5-chloro) to map pharmacophore requirements .

Q. How to differentiate off-target effects from genuine target engagement?

- Methodological Answer :

- CRISPR Knockout Models : Validate target dependency using isogenic cell lines (e.g., EGFR-KO vs. wild-type) .

- Thermal Proteome Profiling (TPP) : Identify off-target proteins with shifted melting temperatures after compound treatment .

- Orthogonal Assays : Combine biochemical (e.g., ELISA) and cellular (e.g., reporter gene) readouts to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.